molecular formula C9H7N3O B14803292 (Pyrazol-4-YL)(pyridin-3-YL)methanone

(Pyrazol-4-YL)(pyridin-3-YL)methanone

Cat. No.: B14803292
M. Wt: 173.17 g/mol
InChI Key: YYMDAORJFVZTQD-UHFFFAOYSA-N
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Description

(Pyrazol-4-YL)(pyridin-3-YL)methanone is a heterocyclic compound that features both pyrazole and pyridine rings. These nitrogen-containing heterocycles are known for their diverse biological activities and are commonly found in various natural products, pharmaceuticals, and agrochemicals. The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyrazol-4-YL)(pyridin-3-YL)methanone typically involves the reaction of an α,β-unsaturated ketone with isonicotinic acid hydrazide in glacial acetic acid . This reaction forms a pyrazoline derivative, which is then further processed to yield the desired compound. The reaction conditions include maintaining the reaction mixture at a specific temperature and using appropriate catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, eco-friendly methodologies such as ultrasound and microwave-assisted reactions are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(Pyrazol-4-YL)(pyridin-3-YL)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles to introduce new functional groups into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives

Scientific Research Applications

(Pyrazol-4-YL)(pyridin-3-YL)methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (Pyrazol-4-YL)(pyridin-3-YL)methanone involves its interaction with specific molecular targets and pathways. The compound’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biological processes. Additionally, its aromatic rings can participate in π-π interactions, further modulating its activity. detailed studies on the exact molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Pyrazol-4-YL)(pyridin-3-YL)methanone include other pyrazole and pyridine derivatives, such as:

Uniqueness

This compound stands out due to its unique combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile modifications and applications, making it a valuable compound for various fields of research and industry.

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

1H-pyrazol-4-yl(pyridin-3-yl)methanone

InChI

InChI=1S/C9H7N3O/c13-9(8-5-11-12-6-8)7-2-1-3-10-4-7/h1-6H,(H,11,12)

InChI Key

YYMDAORJFVZTQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CNN=C2

Origin of Product

United States

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